
Emavusertib Maleate: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Emavusertib Maleate

Cat. No.: B15609983 Get Quote

An In-depth Analysis of the Dual IRAK4 and FLT3 Kinase Inhibitor

Introduction
Emavusertib Maleate (formerly CA-4948 Maleate) is an orally bioavailable, reversible, small

molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like

Tyrosine Kinase 3 (FLT3).[1][2] Developed for the treatment of hematologic malignancies, its

mechanism of action targets key signaling pathways implicated in the proliferation and survival

of cancer cells.[3][4] This technical guide provides a comprehensive overview of Emavusertib
Maleate's chemical structure, properties, mechanism of action, relevant experimental

protocols, and clinical development landscape for researchers and drug development

professionals.

Chemical Structure and Properties
Emavusertib Maleate is the maleate salt form of Emavusertib.[1] The structural formula and

detailed chemical properties are presented below.
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Chemical Structure:

Caption: 2D structure of Emavusertib Maleate.

Table 1: Chemical and Physical Properties of Emavusertib and Emavusertib Maleate
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Property Emavusertib (Base) Emavusertib Maleate

Synonyms CA-4948 CA-4948 maleate

Molecular Formula C₂₄H₂₅N₇O₅[5] C₂₈H₂₉N₇O₉[1]

Molecular Weight 491.5 g/mol [4] 607.57 g/mol [1]

CAS Number 1801344-14-8[1] 2376399-39-0[1]

Appearance Solid[5] Solid at room temperature[1]

Solubility
Soluble in DMSO (49 mg/mL)

[6]
Soluble in DMSO[1]

IC₅₀ (IRAK4) 57 nM[1][2]

Not explicitly stated for the salt,

activity is attributed to the base

molecule.

Hydrogen Bond Donor Count 2 4[1]

Hydrogen Bond Acceptor

Count
11 15[1]

Rotatable Bond Count 6 7[1]

Complexity 773[4] 892[1]

Storage Solid: -20°C (≥4 years)[5]
Powder: -20°C (3 years); In

solvent (-80°C): 6 months[1]

Melting Point Data not publicly available. Data not publicly available.

pKa Data not publicly available. Data not publicly available.

Mechanism of Action
Emavusertib exerts its anti-neoplastic effects through the dual inhibition of IRAK4 and FLT3,

two critical kinases in cancer cell signaling.

IRAK4 Inhibition: IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like

receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[4] These pathways are

activated via the adaptor protein MYD88, which recruits IRAK4 and other proteins to form a
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signaling complex known as the "Myddosome". Activation of this complex initiates a cascade

that leads to the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that

promotes the expression of pro-inflammatory cytokines and pro-survival factors.[4]

In certain hematologic malignancies, such as Activated B-Cell (ABC) subtype of Diffuse Large

B-Cell Lymphoma (DLBCL) and Waldenstrom's macroglobulinemia, activating mutations in

MYD88 (e.g., L265P) lead to constitutive activation of the IRAK4-NF-κB pathway. Similarly,

mutations in spliceosome genes (e.g., SF3B1, U2AF1) found in Myelodysplastic Syndromes

(MDS) and Acute Myeloid Leukemia (AML) can result in the production of a longer, oncogenic

isoform of IRAK4 (IRAK4-L), which also drives uncontrolled NF-κB signaling.[2]

Emavusertib binds to and blocks the kinase activity of IRAK4, thereby inhibiting downstream

NF-κB signaling.[4] This leads to reduced production of cytokines like IL-6 and IL-10 and

induces apoptosis in cancer cells dependent on this pathway.[1] Emavusertib is highly

selective, exhibiting over 350-fold higher binding affinity for IRAK4 compared to IRAK1, 2, and

3.

FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that is frequently mutated in AML. Mutations,

such as internal tandem duplications (ITD), lead to constitutive activation of the kinase,

promoting uncontrolled proliferation and survival of leukemic cells. Emavusertib has been

shown to inhibit both wild-type and mutated forms of FLT3, contributing to its anti-leukemic

activity.

The dual inhibition of both IRAK4 and FLT3 provides a potential mechanism to overcome

resistance pathways that can emerge when targeting only one of these kinases.
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IRAK4 Signaling Pathway and Emavusertib Inhibition.
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Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation of Emavusertib Maleate.

Below are representative protocols adapted from preclinical studies.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantitatively measures ATP, an indicator of metabolically active cells, to determine

the cytotoxic or cytostatic effects of Emavusertib.

1. Cell Culture and Seeding:

Culture AML or lymphoma cell lines (e.g., MOLM-14, OCI-Ly3) in appropriate complete

culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

Harvest cells in the logarithmic growth phase.

Seed cells into opaque-walled 96-well microplates at a density of 5,000-10,000 cells per well

in 100 µL of medium.

2. Drug Treatment:

Prepare a 10 mM stock solution of Emavusertib Maleate in DMSO.

Perform serial dilutions of the stock solution in complete culture medium to create 2X

working concentrations.

Add 100 µL of the 2X drug dilutions to the respective wells to achieve the final desired

concentrations. Include vehicle control (DMSO-treated) wells.

3. Incubation:

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

4. Luminescence Measurement:

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately

30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

5. Data Analysis:

Calculate cell viability as a percentage relative to the vehicle control.

Plot the results on a dose-response curve and determine the IC₅₀ value using non-linear

regression analysis.
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Workflow for Cell Viability Assay.
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IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This biochemical assay measures the ability of Emavusertib to displace a fluorescent tracer

from the ATP-binding site of the IRAK4 enzyme.[3]

1. Reagent Preparation:

Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij-35).[3]

Prepare a solution of IRAK4 kinase and a Europium-labeled anti-tag antibody in the kinase

buffer.

Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer in the kinase

buffer.[3]

2. Assay Procedure:

Dispense 5 µL of serially diluted Emavusertib (in DMSO, then diluted in kinase buffer) into a

low-volume 384-well plate.

Add 5 µL of the kinase/antibody mixture to each well.

Add 5 µL of the tracer solution to each well to initiate the binding reaction.[3]

Include controls for high FRET (no inhibitor) and low FRET (no kinase).

3. Incubation and Measurement:

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET). Measure emission at two wavelengths (e.g., 665

nm for the acceptor and 615 nm for the donor).

4. Data Analysis:
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Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Emavusertib in a living animal model.

1. Cell Implantation:

Harvest AML cells (e.g., MV4-11, which harbors a FLT3-ITD mutation) and resuspend them

in a suitable medium (e.g., PBS mixed with Matrigel).

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g.,

NOD/SCID).

2. Tumor Growth and Randomization:

Monitor the mice regularly for tumor growth.

When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

3. Drug Administration:

Prepare a formulation of Emavusertib for oral gavage (e.g., suspended in 0.5%

methylcellulose with 0.2% Tween 80).

Administer Emavusertib or vehicle control orally once or twice daily at specified doses (e.g.,

25-100 mg/kg).

4. Efficacy Monitoring:

Measure tumor volumes (using calipers) and body weights 2-3 times per week.

Monitor the overall health and behavior of the mice.

Continue treatment for a defined period (e.g., 21 days) or until the endpoint criteria are met.
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5. Data Analysis:

Calculate Tumor Growth Inhibition (TGI) percentage.

Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor volumes between

treated and control groups.

Clinical Development
Emavusertib is being evaluated in multiple clinical trials for various hematologic malignancies.

Key Clinical Trial:

TakeAim Leukemia (NCT04278768): A Phase 1/2a open-label study investigating

Emavusertib as a monotherapy and in combination with azacitidine or venetoclax in patients

with relapsed or refractory (R/R) AML or high-risk MDS.

The study has established a Recommended Phase 2 Dose (RP2D) for monotherapy.

It has shown clinical activity, particularly in patients with FLT3 mutations or spliceosome

(SF3B1/U2AF1) mutations.

Safety and Tolerability:

The safety profile of Emavusertib is considered manageable.

A notable adverse event of concern is rhabdomyolysis (the breakdown of muscle tissue). A

partial clinical hold was placed on the TakeAim Leukemia trial in April 2022 due to this risk,

but enrollment resumed after the implementation of a mitigation strategy to detect and

manage the condition.

Conclusion
Emavusertib Maleate is a promising, orally active dual inhibitor of IRAK4 and FLT3. Its unique

mechanism of action allows it to target the oncogenic signaling driven by MYD88, FLT3, and

spliceosome mutations in various hematologic malignancies. Preclinical data demonstrates

potent anti-tumor activity, and ongoing clinical trials are defining its efficacy and safety profile in

patient populations with high unmet needs. The data summarized in this guide provides a solid
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foundation for researchers and clinicians working on the development and application of this

novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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